molecular formula C15H15N3O2 B229246 2-(2-methylphenoxy)-N'-[(1E)-pyridin-2-ylmethylene]acetohydrazide

2-(2-methylphenoxy)-N'-[(1E)-pyridin-2-ylmethylene]acetohydrazide

Cat. No. B229246
M. Wt: 269.3 g/mol
InChI Key: NMOVELUNTQSILU-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N'-[(1E)-pyridin-2-ylmethylene]acetohydrazide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPAAH and is a hydrazide derivative of acetophenone.

Scientific Research Applications

Nonlinear Optical Properties

2-(2-Methylphenoxy)-N'-[(1E)-Pyridin-2-Ylmethylene]Acetohydrazide and its derivatives have been studied for their potential in nonlinear optical applications. Naseema et al. (2010) investigated similar compounds and found them to be promising candidates for optical device applications, including optical limiters and switches, due to their significant nonlinear optical properties (Naseema et al., 2010).

Antimicrobial Activities

Several studies have focused on the antimicrobial potential of compounds structurally similar to 2-(2-Methylphenoxy)-N'-[(1E)-Pyridin-2-Ylmethylene]Acetohydrazide. Fuloria et al. (2009, 2014) synthesized novel imines and thiazolidinones derived from related compounds, which showed promising antibacterial and antifungal activities (Fuloria et al., 2009); (Fuloria et al., 2014).

Anticancer and Cytotoxic Activities

The potential of 2-(2-Methylphenoxy)-N'-[(1E)-Pyridin-2-Ylmethylene]Acetohydrazide derivatives in anticancer research has been explored. Mohamed et al. (2018) synthesized novel pyridine derivatives from similar compounds, exhibiting significant in vitro cytotoxicity against cancer cell lines (Mohamed et al., 2018).

Corrosion Inhibition

Compounds structurally similar to 2-(2-Methylphenoxy)-N'-[(1E)-Pyridin-2-Ylmethylene]Acetohydrazide have been investigated for their application as corrosion inhibitors. Leçe et al. (2008) found that such compounds exhibit inhibitory properties for mild steel in acidic solutions, indicating potential use in corrosion protection (Leçe et al., 2008).

Supramolecular Architectures

Research by Khalid et al. (2021) on pyridine-based hydrazone derivatives, closely related to 2-(2-Methylphenoxy)-N'-[(1E)-Pyridin-2-Ylmethylene]Acetohydrazide, revealed the formation of supramolecular architectures through hydrogen bonding. These findings suggest applications in materials science and molecular engineering (Khalid et al., 2021).

Analgesic and Anti-inflammatory Activities

Research has also explored the analgesic and anti-inflammatory potential of derivatives of 2-(2-Methylphenoxy)-N'-[(1E)-Pyridin-2-Ylmethylene]Acetohydrazide. Dewangan et al. (2015) synthesized oxadiazole derivatives that showed potent analgesic and anti-inflammatory effects in animal studies (Dewangan et al., 2015).

properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.3 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C15H15N3O2/c1-12-6-2-3-8-14(12)20-11-15(19)18-17-10-13-7-4-5-9-16-13/h2-10H,11H2,1H3,(H,18,19)/b17-10+

InChI Key

NMOVELUNTQSILU-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC=N2

SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=N2

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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